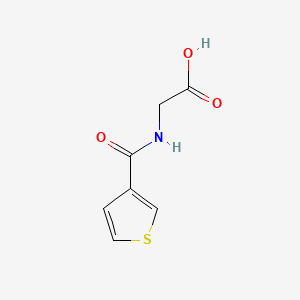

2-(Thiophen-3-ylformamido)acetic acid

Description

Contextualization within Amide-Containing Carboxylic Acid Scaffolds in Medicinal Chemistry Research

Amide-containing carboxylic acid scaffolds are recognized as privileged structures in medicinal chemistry. The amide bond is a fundamental component of peptides and proteins, and its incorporation into small molecules can facilitate interactions with biological targets. researchgate.net The carboxylic acid group, a common feature in many drugs, often acts as a key pharmacophore, enabling interactions with enzyme active sites or receptor binding pockets through hydrogen bonding and ionic interactions.

The combination of these two functional groups creates a versatile scaffold that is present in a significant number of approved pharmaceutical agents. These compounds span a wide range of therapeutic areas, underscoring the broad utility of this structural class in drug design and development. The inherent properties of the amide-carboxylic acid combination, such as its ability to form robust hydrogen bonds and its potential for diverse chemical modifications, make it an attractive starting point for the synthesis of new bioactive molecules.

Rationale for Comprehensive Academic Investigation of Thiophene-Derived Amino Acid Analogues

The rationale for the in-depth academic investigation of thiophene-derived amino acid analogues, such as 2-(Thiophen-3-ylformamido)acetic acid, is multifaceted. The thiophene (B33073) ring itself is a well-established pharmacophore in medicinal chemistry, valued for its bioisosteric relationship with the phenyl ring but possessing distinct electronic and lipophilic properties. nih.gov This five-membered aromatic heterocycle containing a sulfur atom is a component of numerous approved drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov

Historical Development of Research on Related N-Formamidoacetic Acid Derivatives

The historical context of research into N-formamidoacetic acid derivatives provides a rich backdrop for the study of this compound. Early investigations into simple N-acyl amino acids were often focused on their fundamental biochemical roles and metabolic pathways. For instance, the study of N-formylmethionine was pivotal in elucidating the mechanism of protein synthesis initiation in bacteria. frontiersin.org

In the realm of synthetic chemistry, N-formylation has been a long-standing strategy for the protection of amino groups during peptide synthesis. This approach prevents the unwanted reaction of the amine functionality while other chemical transformations are carried out on the molecule.

More recently, the field of lipidomics has unveiled a diverse family of endogenous N-acyl amino acids that act as signaling molecules in various physiological processes. mdpi.comnih.gov This discovery has spurred a renewed interest in the synthesis and biological evaluation of novel N-acyl amino acid analogues. Researchers are now exploring how modifications to both the acyl chain and the amino acid component can lead to compounds with specific and potent biological activities. This contemporary research landscape provides a strong impetus for the investigation of synthetic N-acyl amino acids like this compound, which can be viewed as a structural analogue of these endogenous signaling lipids, but with a heterocyclic acyl group.

Detailed Research Findings

While specific detailed research findings for this compound are not extensively published in publicly accessible literature, its synthesis and characterization can be inferred from standard chemical principles and data from closely related analogues. The primary route for its synthesis involves the acylation of glycine (B1666218) with thiophene-3-carbonyl chloride.

Interactive Table 1: Inferred Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H7NO3S |

| Molecular Weight | 185.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Solubility | Soluble in polar organic solvents |

Interactive Table 2: Representative Spectroscopic Data for a Closely Related Analogue, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

| Spectroscopic Data | Value | Reference |

| IR (cm⁻¹) | ||

| N-H stretching | ~3262 | |

| C=O stretching (amide) | ~1688 | |

| C≡N stretching | ~2222 | |

| ¹H NMR (CDCl₃, ppm) | ||

| Amide NH | 9.32 (s, 1H) | |

| Methylene (B1212753) CH₂ | 4.10 (s, 2H) | |

| Thiophene protons | 6.89-7.33 (m) | |

| ¹³C NMR (CDCl₃, ppm) | ||

| Amide C=O | 167.16 | |

| Thiophene carbons | 128.02-149.6 | |

| Nitrile C≡N | 114.45 | |

| Methylene CH₂ | 36.82 |

Note: The data presented is for a structurally similar compound and is intended to be representative of the types of data obtained for N-acyl thiophene derivatives.

Properties

IUPAC Name |

2-(thiophene-3-carbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c9-6(10)3-8-7(11)5-1-2-12-4-5/h1-2,4H,3H2,(H,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDPRNFJDUOQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Thiophen 3 Ylformamido Acetic Acid

Strategic Approaches to the Core Structure Synthesis

The fundamental structure of 2-(thiophen-3-ylformamido)acetic acid is formed by creating an amide bond between thiophene-3-carboxylic acid and the amino group of glycine (B1666218).

Exploration of Diverse Coupling Reactions for Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. orgoreview.com Therefore, the carboxylic acid must first be "activated". This can be achieved through two primary strategies: conversion to a more reactive derivative like an acyl chloride, or in situ activation using coupling reagents. fishersci.co.uk

Acyl Chloride Method: A traditional and robust method involves converting thiophene-3-carboxylic acid to thiophene-3-carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting acyl chloride is highly electrophilic and reacts readily with glycine, typically in the presence of a base to neutralize the HCl byproduct, to form the desired amide.

Coupling Reagents: A more direct, one-pot approach utilizes peptide coupling reagents. These reagents generate a highly active ester intermediate in situ, which is then attacked by the amine. uantwerpen.be Common coupling reagents have been extensively used for the synthesis of various carboxamides. nih.govmdpi.com For the synthesis of this compound, a variety of these agents could be employed.

Key classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. orgoreview.comgrowingscience.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. orgoreview.com The reaction of 5-bromo-2-thiophenecarboxylic acid with 2-aminothiazole (B372263) using DCC has been reported to produce the corresponding amide. mdpi.com

Uronium/Phosphonium (B103445) Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are known for their high efficiency and are often used for challenging couplings. growingscience.comucl.ac.uk The synthesis of various thiophene (B33073) carboxamide analogues has been successfully achieved using HBTU as a condensation catalyst. nih.gov

To minimize side reactions and potential racemization if a chiral amino acid were used, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included with the coupling reagent.

| Coupling Agent Class | Example Reagent(s) | General Conditions | Key Byproduct(s) |

| Carbodiimides | DCC, EDC | Aprotic solvent (e.g., DCM, DMF), often with an additive like HOBt | Dicyclohexylurea (DCU), EDC-urea derivative |

| Uronium Salts | HATU, HBTU | Aprotic solvent (e.g., DMF), Base (e.g., DIPEA) | Tetramethylurea |

| Phosphonium Salts | BOP, PyBOP | Aprotic solvent, Base | Hexamethylphosphoramide (HMPA) |

| Acyl Halide Formation | SOCl₂, (COCl)₂ | Aprotic solvent, followed by addition of amine and base | SO₂, HCl or CO, CO₂, HCl |

This table presents generalized information for common amide bond formation techniques applicable to the synthesis of the target compound.

Stereoselective and Enantioselective Synthetic Routes for Chiral Analogues

While this compound itself is achiral, the synthesis of its chiral analogues is a key objective for exploring structure-activity relationships. Chirality can be introduced by replacing glycine with a chiral α-amino acid or by creating a stereocenter on a substituted thiophene ring.

For instance, using an enantiopure amino acid like (R)- or (S)-alanine in the coupling reaction with thiophene-3-carboxylic acid would yield the corresponding chiral analogue. A critical consideration in such syntheses is the prevention of racemization at the α-carbon of the amino acid. The choice of coupling reagent, solvent, and temperature can significantly impact the stereochemical outcome. Uronium and phosphonium reagents, especially when used with additives like HOBt, are generally preferred for minimizing racemization compared to some carbodiimide (B86325) protocols without additives.

Another approach involves using chiral thiophene derivatives. For example, the synthesis of (R)-2-Amino-2-(thiophen-3-yl)acetic acid, a chiral glycine derivative, has been documented. medchemexpress.com This chiral building block could then be acylated with various partners to create diverse chiral structures.

Application of Green Chemistry Principles in Synthetic Protocols

Modern synthetic chemistry emphasizes sustainability, guided by the principles of green chemistry. rsc.org The synthesis of this compound can be made more environmentally benign through several strategies.

Catalytic Amidation: Moving from stoichiometric activating agents to catalytic methods reduces waste significantly. ucl.ac.ukresearchgate.net Boric acid, for example, has been shown to catalyze the direct amidation of carboxylic acids. semanticscholar.org

Greener Solvents: Traditional solvents for amide coupling, like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), are often hazardous. ucl.ac.uk Research has focused on replacing them with more sustainable alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even performing reactions in water or deep eutectic solvents (DESs). rsc.org

Atom Economy: The ideal synthesis maximizes the incorporation of atoms from the reactants into the final product. Direct catalytic amidation, which produces only water as a byproduct, has a much higher atom economy than methods using coupling reagents that generate large amounts of waste. researchgate.netnih.gov

Mechanochemistry: Solvent-free synthesis using techniques like ball-milling can dramatically reduce solvent waste and sometimes accelerate reaction times. nih.gov

One innovative green approach involves the in situ formation of thioesters from carboxylic acids, which then react with amines to form amides, avoiding traditional coupling reagents altogether. nih.gov

Derivatization and Functional Group Interconversion at Key Positions

Once the core structure of this compound is synthesized, its properties can be modulated by modifying its functional groups.

N-Acylation and Alkylation Reactions for Enhanced Structural Diversity

Modification of the amide nitrogen atom offers a route to further structural complexity.

N-Alkylation: Introducing an alkyl group onto the amide nitrogen can be challenging due to the decreased nucleophilicity of the nitrogen atom. Strong bases like sodium hydride (NaH) are often required to deprotonate the amide, followed by reaction with an alkyl halide. The N-alkylation of related 2-aminothiophenes has been reported to be difficult, often requiring forcing conditions. nih.gov For the target molecule, selective alkylation of the amide nitrogen in the presence of the carboxylic acid would likely require protection of the acid group, for instance, as an ester. Recently, N-aryl-N-alkyl-thiophene-2-carboxamides have been synthesized and studied for their biological activity. nih.gov

N-Acylation: The introduction of a second acyl group to the amide nitrogen results in the formation of an imide. This can be achieved by reacting the amide with an acyl chloride or anhydride (B1165640) under basic conditions. The synthesis of N-acyl carbazoles has been achieved through a copper-catalyzed reaction of amides. chemrxiv.org Such modifications can significantly alter the molecule's electronic properties and three-dimensional shape.

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for derivatization.

Esterification: The conversion of the carboxylic acid to an ester is a common and generally straightforward transformation. Standard methods include:

Fischer-Speier Esterification: Reacting the acid with an alcohol under acidic catalysis (e.g., H₂SO₄, HCl).

Alkylation of Carboxylate Salt: Formation of the carboxylate salt with a base (e.g., K₂CO₃, Cs₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide).

Diazomethane: A highly efficient but hazardous method for preparing methyl esters.

The synthesis of esters from related thiophenecarboxylic acids is a well-established practice. gatech.edusemanticscholar.org

| Esterification Method | Reagents | Typical Conditions | Notes |

| Fischer-Speier | Alcohol (solvent or co-reagent), Acid Catalyst (e.g., H₂SO₄) | Heat (reflux) | Reversible reaction; often requires removal of water. |

| Alkyl Halide | Alkyl Halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃) | Aprotic solvent (e.g., DMF, Acetone) | Generally high yielding and irreversible. |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Aprotic solvent (e.g., DCM) | Mild conditions, suitable for sensitive substrates. |

This table presents common esterification methods applicable to the carboxylic acid moiety of the target compound.

Amidation: The carboxylic acid can be coupled with a primary or secondary amine to form a new amide, resulting in a molecule with two distinct amide functionalities. This transformation typically employs the same coupling reagents used for the synthesis of the core structure (e.g., HATU, EDC), as described in section 2.1.1. growingscience.com This allows for the introduction of a wide array of substituents, significantly expanding the chemical space for biological screening. For example, various thiophene-3-carboxamide (B1338676) derivatives have been synthesized by coupling the carboxylic acid with different amines. researchgate.netrsc.org

Regioselective Functionalization of the Thiophene Ring System

The regioselective functionalization of the thiophene ring in a molecule such as this compound is a critical aspect for modifying its properties. The thiophene ring possesses distinct reactive positions that can be selectively targeted. In thiophene-3-carboxamides, the C2, C4, and C5 positions are available for functionalization. The directing effects of the carboxamide group at C3 play a significant role in determining the regioselectivity of electrophilic substitution and metallation reactions.

Typically, electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, would be expected to occur preferentially at the C2 and C5 positions, which are most activated by the sulfur atom. However, the electron-withdrawing nature of the formamidoacetic acid side chain can influence this reactivity.

Directed ortho-metallation is a powerful strategy for achieving regioselectivity. By using a suitable directing group, it is possible to deprotonate a specific position on the thiophene ring with a strong base, followed by quenching with an electrophile. For a 3-substituted thiophene, this can provide access to otherwise difficult-to-obtain substitution patterns. While specific studies on this compound are not available, research on other thiophene derivatives demonstrates the feasibility of such transformations. rsc.org

Table 1: Potential Regioselective Functionalization Reactions on the Thiophene Ring

| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Major Product(s) (Position of Functionalization) |

| Bromination | N-Bromosuccinimide (NBS), in a suitable solvent like DMF or acetic acid | 2-bromo and/or 5-bromo derivatives |

| Nitration | Nitric acid/Sulfuric acid | 2-nitro and/or 5-nitro derivatives |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 2-acyl and/or 5-acyl derivatives |

| Directed Metallation-Alkylation | n-Butyllithium (n-BuLi) or LDA, followed by an alkyl halide | 2-alkyl and/or 4-alkyl derivatives |

This table is a hypothetical representation of potential reactions and has not been experimentally verified for this compound.

Synthesis of Prodrug-like Derivatives for Research Applications

The synthesis of prodrugs is a common strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a parent compound. For this compound, the carboxylic acid group is a prime target for prodrug modification. Esterification of the carboxylic acid to form various ester derivatives is a standard approach. These esters can be designed to be hydrolyzed in vivo by esterases, releasing the active parent compound.

For research applications, a variety of esters could be synthesized to study the impact of the ester promoiety on properties such as cell permeability and metabolic stability. For instance, alkyl, aryl, or acyloxymethyl esters could be prepared. The synthesis would typically involve the reaction of this compound with the corresponding alcohol or alkyl halide under appropriate catalytic conditions.

While the synthesis of prodrugs for many thiophene carboxamides has been explored in the context of anticancer research mdpi.com, specific examples for this compound are not documented in the available literature.

Table 2: Hypothetical Prodrug-like Derivatives of this compound

| Prodrug Type | Synthetic Approach (Hypothetical) | Potential Promoieties |

| Alkyl Ester | Fischer esterification (acid catalysis with alcohol) or reaction with alkyl halide (base catalysis) | Methyl, Ethyl, Isopropyl, Benzyl |

| Acyloxymethyl Ester | Reaction with an acyloxymethyl halide | Acetoxymethyl (AM), Pivaloyloxymethyl (POM) |

| Amino Acid Conjugate | Amide coupling with an amino acid ester, followed by ester hydrolysis | Glycine, Alanine, Valine conjugates |

This table presents hypothetical examples of prodrug derivatives and synthetic strategies.

Solid-Phase Synthesis and Combinatorial Chemistry Approaches for Library Generation

Solid-phase synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds for high-throughput screening. The structure of this compound lends itself to a combinatorial approach, with diversification possible at multiple points.

A potential solid-phase synthesis strategy could involve anchoring either the thiophene-3-carboxylic acid moiety or the glycine moiety to a solid support. For example, glycine could be attached to a resin via its carboxylic acid. The free amino group could then be acylated with a library of substituted thiophene-3-carbonyl chlorides. Alternatively, a thiophene-3-carboxylic acid could be attached to the resin, and a library of amino acids could be coupled to it.

Further diversity can be introduced by functionalizing the thiophene ring either before or after coupling to the solid support. While solid-phase synthesis of various heterocyclic libraries, including thiazolo-pyrimidinones researchgate.net, has been reported, a specific library based on the this compound scaffold has not been described in the reviewed literature.

Table 3: Potential Combinatorial Library Based on the this compound Scaffold

| Point of Diversification | Building Blocks (Examples) | Synthetic Step on Solid Support |

| Thiophene Ring (R¹) | Substituted thiophene-3-carboxylic acids (e.g., with halogen, alkyl, aryl groups at C2, C4, C5) | Acylation of resin-bound glycine |

| Amino Acid Side Chain (R²) | Various amino acids (e.g., Alanine, Valine, Leucine, Phenylalanine) | Coupling of amino acids to resin-bound thiophene-3-carboxylic acid |

| Carboxylic Acid (R³) | Different alcohols or amines for ester or amide formation | Cleavage from the resin with concomitant ester/amide formation |

This table illustrates a hypothetical combinatorial library design.

Computational and Theoretical Investigations of this compound

extensive research of scientific literature and databases has revealed no specific computational or theoretical studies focused solely on the chemical compound This compound .

While computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are widely used to investigate the properties of related thiophene-carboxamide derivatives, information pertaining directly to this compound is not available in the public domain. Studies on similar molecules have explored their electronic structures, reactivity, and potential as therapeutic agents. nih.govnih.gov These investigations often include analyses of molecular orbitals, electrostatic potentials, and docking simulations to predict interactions with biological targets. nih.govnih.gov

However, without specific research on this compound, it is not possible to provide scientifically accurate information regarding its:

Quantum chemical calculations for electronic structure and reactivity.

Conformational analysis and energy landscapes.

Theoretical spectroscopic signatures.

Dynamic behavior and solvent interactions through molecular dynamics simulations.

In silico modeling of molecular recognition and binding interactions.

Therefore, the detailed article requested in the prompt cannot be generated at this time due to the lack of available scientific data for the specified compound.

Computational and Theoretical Investigations of 2 Thiophen 3 Ylformamido Acetic Acid

In Silico Modelling of Molecular Recognition and Binding Interactions

Binding Energy Calculations and Ligand Efficiency Predictions

At the heart of drug action lies the interaction between a ligand—the drug molecule—and its biological target, typically a protein. The strength of this interaction is quantified by the binding energy. A more negative binding energy indicates a stronger and more stable complex between the ligand and its target. Computational methods, such as molecular docking and molecular dynamics simulations, are employed to predict these binding energies.

For 2-(Thiophen-3-ylformamido)acetic acid, theoretical binding energy calculations would involve docking the molecule into the active site of a relevant biological target. The specific target would depend on the therapeutic area of interest. For instance, if the compound is being investigated as an anti-inflammatory agent, the target could be an enzyme like cyclooxygenase (COX). The calculations would consider the various non-covalent interactions that contribute to binding, including hydrogen bonds, van der Waals forces, and electrostatic interactions.

Table 3.1: Hypothetical Binding Energy Calculations for this compound with a Generic Kinase Target

| Parameter | Value | Unit |

| Binding Energy (ΔG) | -8.5 | kcal/mol |

| Number of Hydrogen Bonds | 3 | |

| Interacting Residues | Tyr158, Lys89, Asp212 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not publicly available.

Ligand efficiency (LE) is a crucial metric in early-stage drug discovery that relates the binding energy of a molecule to its size. It is calculated as the binding energy divided by the number of non-hydrogen atoms. This metric helps in selecting compounds that have a favorable balance of potency and size, avoiding the development of large, "greasy" molecules that often have poor pharmacokinetic properties. A higher ligand efficiency value is generally desirable.

Table 3.2: Predicted Ligand Efficiency Metrics for this compound

| Metric | Formula | Predicted Value |

| Ligand Efficiency (LE) | -ΔG / N | 0.35 |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | 4.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Prediction of Pharmacokinetic and Pharmacodynamic Parameters via Computational Models

Beyond target binding, a successful drug must possess favorable pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. Computational models, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools, are widely used to forecast these properties.

For this compound, these models would predict its journey from administration to elimination. Key predicted parameters would include its oral bioavailability, ability to cross cell membranes, metabolic stability, and potential for toxicity. For example, models based on quantitative structure-activity relationships (QSAR) can predict properties like intestinal absorption and blood-brain barrier penetration based on the molecule's structural features.

Pharmacodynamic modeling, on the other hand, would aim to predict the relationship between the concentration of this compound at the target site and its therapeutic effect. This involves constructing mathematical models that describe the time course of the drug's effect, which can help in optimizing dosing regimens in later stages of development.

Table 3.3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Well-absorbed orally |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |

Note: The data in this table is hypothetical and for illustrative purposes only.

These computational predictions provide a valuable initial assessment of the drug-like properties of this compound. While these theoretical investigations are a critical first step, they must be validated through subsequent experimental studies.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Thiophen 3 Ylformamido Acetic Acid Analogues

Elucidation of Key Pharmacophoric Features within the 2-(Thiophen-3-ylformamido)acetic acid Scaffold

The this compound scaffold possesses several key features that are fundamental to its biological interactions. The thiophene (B33073) ring, an aromatic heterocycle, is a privileged pharmacophore in medicinal chemistry. nih.gov Its aromaticity and planarity can enhance receptor binding, while the sulfur atom influences the electronic distribution within the ring, modifying its reactivity and biological potential compared to a benzene (B151609) ring. nih.govmdpi.comeprajournals.com The delocalized π-electrons of the thiophene system contribute to its role as a valuable pharmacophore with diverse biological effects. mdpi.com

The specific arrangement of substituents on the thiophene ring is critical. Research on related thiophene-3-carboxamide (B1338676) derivatives has demonstrated that the position of the carboxamide group at the 3-position is vital for certain biological activities, such as JNK1 inhibitory activity. nih.gov An analogue with the carboxamide at the 5-position was found to be completely inactive, highlighting the importance of the substitution pattern. nih.gov

The core pharmacophoric elements can be summarized as:

The Thiophene Ring: Acts as a bioisostere of a phenyl ring, with its sulfur atom providing unique electronic properties and potential for hydrogen bonding or other interactions. nih.gov Its aromatic nature facilitates π-π stacking interactions with biological targets. nih.gov

The 3-Carboxamide Linker: The amide group is crucial. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities are essential for binding to target proteins. Replacing the amide with an acid or ester group has been shown to cause a significant loss of inhibitory activity in related series. nih.gov

The Acetic Acid Moiety: This group provides a key acidic functionality and a point for further modification. The carboxyl group can engage in ionic interactions or hydrogen bonding with receptor sites. The length of the linker between the amide and the carboxylic acid can also be a critical determinant of activity. nih.gov

Impact of Substituent Variation on Theoretical Biological Efficacy

Systematic variation of substituents on the this compound scaffold has provided significant insights into the structural requirements for biological activity.

Substitutions on the Thiophene Ring: Modifications to the thiophene ring itself have a profound impact on efficacy. Studies on analogous thiophene-3-carboxamide derivatives have shown that substitutions at the 4- and 5-positions are generally not well-tolerated. nih.gov For instance, the introduction of a methyl group at either the 4- or 5-position, or at both positions, resulted in compounds that were significantly less active than the unsubstituted analogue. nih.gov However, modifications at the 2-position of the thiophene ring are more permissible. Introducing substituents via a one-carbon linker at this position did not negatively affect inhibitory properties in one study, whereas longer linkers were not tolerated. nih.gov

Substitutions on the Amide Nitrogen: The group attached to the amide nitrogen plays a significant role in determining the compound's activity. In studies of related thiophene carboxamides, varying the substituent bonded to the amide nitrogen had a substantial influence on inhibitory activity. researchgate.net For example, in a series of thiophene-2-carboxamide derivatives, the presence of a methoxy (B1213986) group on an attached aryl ring showed better antibacterial activity than derivatives with methyl or chloro groups. nih.gov

The following table summarizes the impact of substituent variations on the biological activity of related thiophene-3-carboxamide analogues, based on research into JNK1 inhibitors. nih.gov

| Compound/Modification | Position of Modification | Observed Effect on Activity (IC50) | Reference |

|---|---|---|---|

| Unsubstituted Thiophene-3-carboxamide (5g) | - | Active (IC50 = 5.4 µM) | nih.gov |

| 4-Methyl substitution (5d) | Thiophene Ring | Less Active (IC50 > 25 µM) | nih.gov |

| 5-Methyl substitution (5e) | Thiophene Ring | Less Active (IC50 > 25 µM) | nih.gov |

| 4,5-Dimethyl substitution | Thiophene Ring | Less Active (IC50 > 25 µM) | nih.gov |

| Carboxamide at 5-position (5f) | Thiophene Ring | Inactive | nih.gov |

| Phenyl ring instead of Thiophene (3) | Core Scaffold | Drastic drop in activity (IC50 > 100 µM) | nih.gov |

| Replacement of Amide with Acid (5a) | Linker | Significant loss of activity | nih.gov |

| Replacement of Amide with Ester (5b) | Linker | Significant loss of activity | nih.gov |

| Substituent at 2-position (1-carbon linker) (7) | Thiophene Ring | Activity maintained (IC50 = 3.6 µM) | nih.gov |

| Substituent at 2-position (2-carbon linker) (9) | Thiophene Ring | Not tolerated (IC50 > 100 µM) | nih.gov |

Design Principles for Modulating Molecular Interactions and Selectivity

Effective drug design for analogues of this compound relies on principles that modulate molecular interactions and enhance selectivity for the desired biological target.

Mimicking Known Binders: One successful strategy is to design analogues that are biomimetic to known active compounds. mdpi.com For example, thiophene carboxamide derivatives have been designed to mimic the structural geometry and polar surface area of the anticancer agent Combretastatin A-4. mdpi.com This approach can lead to compounds with similar or enhanced biological efficacy.

Exploiting Specific Interactions: Molecular docking studies of related thiophene derivatives have revealed key interactions within target binding sites. These often include van der Waals contacts and π-π stacking interactions involving the thiophene or other aromatic rings. nih.gov Designing analogues that optimize these interactions, for instance by introducing substituents that enhance π-π stacking or form additional hydrogen bonds, can improve binding affinity. Molecular docking simulations of thiophene-3-carboxamide derivatives targeting VEGFR-2 have shown that compounds can bind stably to the active site, and this information can guide the design of more potent inhibitors. nih.gov

Modulating Physicochemical Properties: Properties such as lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are critical for biological efficacy. mdpi.com These can be fine-tuned through substituent changes. For example, adding or removing polar groups can alter a molecule's solubility and ability to cross cell membranes. ADME-T (absorption, distribution, metabolism, excretion, and toxicity) analysis can be used computationally to predict the druggability of designed analogues, ensuring they have favorable pharmacokinetic profiles. mdpi.com

Achieving Selectivity: Selectivity is key to minimizing off-target effects. This can be achieved by exploiting subtle differences between the binding sites of different proteins. For instance, designing substituents that fit uniquely into a sub-pocket of the target protein but cause a steric clash in the binding site of off-target proteins is a common strategy. The steric hindrance of substituents at the 2-position of the thiophene ring has been noted as a significant factor influencing activity, which can be leveraged to improve selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modelling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. semanticscholar.org This predictive approach is invaluable for designing new analogues of this compound.

QSAR models are built by calculating molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity. semanticscholar.org

2D-QSAR: These models use descriptors derived from the 2D representation of molecules, such as physicochemical properties (e.g., lipophilicity, molar refractivity) and topological indices. nih.gov For a series of 2-amino-3-ethoxycarbonyl thiophene derivatives, a QSAR study showed that lipophilicity was a key parameter explaining the variance in anti-inflammatory activity. nih.gov

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D properties of molecules. semanticscholar.orgnih.gov They generate 3D contour maps that visualize regions where steric bulk, positive/negative charge, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity. researchgate.net A 3D-QSAR study on thiophene derivatives as tubulin inhibitors established a statistically significant model with high predictive ability, identifying key structural factors responsible for cytotoxicity. nih.gov

The reliability of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validation coefficient (q²). A high q² value (e.g., > 0.5) indicates good predictive power. nih.gov

The table below presents examples of statistical parameters from QSAR studies on thiophene derivatives, illustrating the predictive power of these models.

| QSAR Model Type | Target/Compound Series | Correlation Coefficient (R²) | Cross-validation Coefficient (q²) | Predictive R² (R²pred) | Reference |

|---|---|---|---|---|---|

| 3D-QSAR (CoMFA) | Thiophene derivatives (Tubulin inhibitors) | 0.949 | 0.743 | 0.929 | nih.gov |

| 3D-QSAR (CoMSIA) | Thiophene derivatives (CA-4 based) | - | 0.7213 | - | researchgate.net |

| 2D-QSAR | 2-amino-3-ethoxycarbonyl thiophenes | - | - | - | nih.gov |

| 3D-QSAR (CoMSIA) | Indole derivatives with thiophene-sulfonamide | - | Good internal and external validation reported | - | mdpi.com |

By establishing robust QSAR models, researchers can predict the activity of novel, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. nih.gov

Advanced Mechanistic Studies in Biological Systems in Vitro and Pre Clinical Models

Investigation of Enzyme Inhibition Mechanisms using Purified Proteins in In Vitro Assays

No public data is available on the specific enzyme inhibitory activities of 2-(Thiophen-3-ylformamido)acetic acid. Research in this area would typically involve screening the compound against a panel of purified enzymes to identify potential targets. Subsequent mechanistic studies would determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Kᵢ).

Characterization of Receptor-Ligand Interactions in Cell-Free Assays and Cell Lines

There is no available information detailing the interaction of this compound with any specific biological receptors. Such studies would typically employ cell-free assays (e.g., radioligand binding assays) and cell-based assays to characterize the binding affinity (Kd), efficacy (EC₅₀), and downstream signaling effects of the compound at various receptors.

Cellular Permeability and Transport Mechanisms in In Vitro Models

Specific data on the cellular permeability and transport mechanisms of this compound are not present in the public domain. In vitro models such as Caco-2 or MDCK cell monolayers would be utilized to assess its passive diffusion and active transport across biological membranes, providing insights into its potential for oral absorption and tissue distribution.

Metabolic Pathway Elucidation using Hepatic Microsomes or Isolated Enzymes

The metabolic fate of this compound has not been documented. Metabolic studies using liver microsomes or isolated drug-metabolizing enzymes (e.g., cytochrome P450s) would be necessary to identify the major metabolites and the enzymatic pathways responsible for its biotransformation. This information is crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions.

In Vitro Cytotoxicity Profiling against Cancer Cell Lines for Mechanistic Understanding

There are no published studies on the in vitro cytotoxicity of this compound against cancer cell lines. A standard approach would involve screening the compound against a panel of cancer cell lines to determine its half-maximal inhibitory concentration (IC₅₀). Further mechanistic studies would then be conducted on sensitive cell lines to elucidate the mode of cell death (e.g., apoptosis, necrosis) and the underlying molecular mechanisms.

Analytical Methodologies for Research and Characterization of 2 Thiophen 3 Ylformamido Acetic Acid

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling in Research

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of newly synthesized compounds like 2-(Thiophen-3-ylformamido)acetic acid. This technique provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition with a high degree of confidence. For this compound (C₇H₇NO₃S), the exact mass can be calculated and compared with the experimentally determined value, typically with an error of less than 5 ppm, to confirm the molecular formula. mdpi.comnih.gov

In addition to confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) is crucial for structural elucidation through the analysis of fragmentation patterns. While specific fragmentation data for this compound is not widely published, the fragmentation behavior can be predicted based on its structure and data from related thiophene (B33073) carboxamides. mdpi.comresearchgate.net The primary fragmentation pathways would likely involve the cleavage of the amide bond, the loss of the carboxylic acid group, and the fragmentation of the thiophene ring.

Predicted Fragmentation Patterns for this compound:

| Fragmentation Pathway | Resulting Ion (m/z) | Description |

|---|---|---|

| α-cleavage at the carbonyl group | [M-COOH]⁺ | Loss of the carboxylic acid moiety. |

| Amide bond cleavage | [C₅H₃OS]⁺ | Formation of the thiophen-3-ylcarbonyl cation. |

| Amide bond cleavage | [C₂H₄NO₂]⁺ | Formation of the 2-aminoacetic acid cation. |

| Loss of CO | [M-CO]⁺ | Decarbonylation, a common fragmentation for carbonyl compounds. miamioh.edu |

| Thiophene ring fragmentation | Various | Complex fragmentation leading to smaller sulfur-containing ions. researchgate.net |

Furthermore, HRMS is a powerful technique for impurity profiling. Its high sensitivity and mass accuracy enable the detection and identification of trace-level impurities that may arise during the synthesis, such as starting materials, by-products, or degradation products. This capability is vital for ensuring the purity of the compound for subsequent research applications.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecular skeleton of this compound.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons provide information about their chemical environment and connectivity. The protons on the thiophene ring will appear in the aromatic region, with their specific shifts and coupling patterns being characteristic of a 3-substituted thiophene. The methylene (B1212753) (-CH₂-) protons of the glycine (B1666218) moiety will typically appear as a singlet or a doublet depending on the coupling with the adjacent amide proton, and the amide (NH) proton will present as a broad singlet or a triplet. The carboxylic acid proton is often a very broad singlet and may exchange with residual water in the solvent. ucl.ac.ukpdx.eduosu.educarleton.ca

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiophene-H2 | ~8.0-8.2 | dd |

| Thiophene-H4 | ~7.3-7.5 | dd |

| Thiophene-H5 | ~7.5-7.7 | dd |

| CH₂ | ~4.0-4.2 | d |

| NH | ~8.5-9.0 | t |

| COOH | >10 (broad) | s |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and can vary based on solvent and concentration. ucl.ac.ukpdx.eduosu.eduorganicchemistrydata.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbons of the amide and carboxylic acid will appear at the downfield end of the spectrum, while the thiophene carbons will be in the aromatic region, and the methylene carbon will be further upfield. ucl.ac.uk

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule. These 2D NMR experiments are particularly useful for unambiguously confirming the substitution pattern on the thiophene ring and the linkage to the glycine moiety.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Synthetic Research

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be suitable for its analysis. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., with formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comjchr.orgnih.gov Detection is usually performed using a UV detector, as the thiophene ring and the amide chromophore will absorb UV light. A well-developed HPLC method can separate the target compound from starting materials, reagents, and any by-products, allowing for accurate quantification of its purity. nih.gov

Typical HPLC Parameters for Analysis:

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. However, for a molecule like this compound, derivatization to a more volatile ester (e.g., methyl ester) would likely be necessary to prevent thermal decomposition in the GC inlet. scirp.orgscirp.orgresearchgate.net Without derivatization, the high temperatures of the GC inlet could lead to the degradation of the molecule, providing a chromatogram that does not accurately represent the sample's composition. scirp.orgscirp.org When applicable, GC-MS provides excellent separation and definitive identification of volatile components through their mass spectra.

X-ray Crystallography for Solid-State Structure Determination of the Compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule. It can also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

While there is no publicly available crystal structure for this compound as of now, the presence of both a hydrogen bond donor (amide NH) and acceptor (carbonyl oxygen), as well as a carboxylic acid group, suggests a high potential for the formation of intricate hydrogen-bonding networks. These interactions would play a crucial role in the solid-state packing of the molecule.

Furthermore, the ability of this compound to form hydrogen bonds makes it a candidate for the formation of co-crystals. By co-crystallizing it with other molecules (co-formers), it may be possible to modify its physicochemical properties, such as solubility and stability. X-ray crystallography would be the primary tool for characterizing these co-crystals and understanding the specific intermolecular interactions that hold them together. Studies on similar thiophene-based amides have demonstrated the utility of this technique in understanding their solid-state structures. researchgate.net

Emerging Research Applications and Future Directions for 2 Thiophen 3 Ylformamido Acetic Acid

Exploration as a Scaffold for Rational Drug Design Concepts

The thiophene (B33073) ring is a well-established pharmacophore in medicinal chemistry, and its derivatives are integral to numerous approved drugs. rsc.org The thiophene-3-carboxamide (B1338676) scaffold, in particular, is a versatile building block for creating structurally diverse molecules with tailored properties for drug discovery. aaronchem.com Its reactive amide group facilitates the introduction of various chemical functionalities, enabling the development of new drug candidates. aaronchem.com

Research into thiophene-3-carboxamide derivatives has revealed their potential as dual inhibitors of c-Jun N-terminal kinase (JNK), which are implicated in various diseases. nih.gov For instance, 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide was identified as a hit compound with inhibitory activity against JNK1. nih.gov The position of the carboxamide group at the 3-position of the thiophene ring was found to be crucial for its activity. nih.gov Furthermore, derivatives of 2-amino-5-phenylthiophen-3-carboxamide have demonstrated potential in inhibiting collagen production, suggesting applications in treating fibrosis. nii.ac.jp

The 2-acylamino-thiophen-3-carboxamide scaffold has also been identified in small molecules with activity against non-replicating Mycobacterium tuberculosis, highlighting its potential in developing new treatments for tuberculosis. nih.gov The structural features of 2-(Thiophen-3-ylformamido)acetic acid, with its defined stereochemistry and functional groups, make it an attractive candidate for computational modeling and rational drug design to explore its binding potential with various biological targets.

Table 1: Examples of Biologically Active Thiophene-3-Carboxamide Derivatives

| Compound Name | Biological Activity | Reference |

| 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide | JNK1 Inhibitor | nih.gov |

| 2-amino-5-phenylthiophen-3-carboxamide derivatives | Antifibrotic | nii.ac.jp |

| 2-acylamino-thiophen-3-carboxamide (TCA1) | Activity against non-replicating M. tuberculosis | nih.gov |

| Silthiofam | Fungicide | fao.orgnih.gov |

Potential in Agrochemical and Materials Science Research Applications

The thiophene-3-carboxamide scaffold is not only relevant in medicine but also in agriculture and materials science. In the agrochemical sector, thiophene derivatives are utilized for their fungicidal properties. scispace.com A notable example is Silthiofam, a fungicide used as a seed dressing for cereals, which is chemically N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide. fao.orgnih.govherts.ac.uk This demonstrates the potential of the thiophene-3-carboxamide core in developing new crop protection agents. The structural features of this compound could be explored for the development of novel herbicides or pesticides. aaronchem.com

In the realm of materials science, thiophene-3-carboxamide is a valuable building block for synthesizing functional materials like conducting polymers and organic semiconductors. aaronchem.com The incorporation of this scaffold into molecular structures can impart specific electronic and optical properties. aaronchem.com Thiophene-based materials are of interest for applications in organic electronics and chemical sensing. aaronchem.commdpi.com The defined structure of this compound could be leveraged to create novel polymers or materials with unique, predictable properties.

Development of Biosensors and Diagnostic Probes Based on the Scaffold

Thiophene-based compounds have been successfully employed as "turn-on" fluorescent chemosensors for the detection of various metal ions. researchgate.net For example, a thiophene-based sensor, (E)‐2‐((3,5‐dichloro‐2‐hydroxybenzylidene)amino)thiophene‐3‐carboxamide (DHTC), was designed for the sensitive and selective detection of Ga³⁺ ions through fluorescence enhancement. researchgate.net Similarly, other thiophene-3-carboxamide derivatives have been developed as fluorescent probes for ions like Al³⁺. researchgate.net Another study reported the synthesis of 2-[(E)-(2-Hydroxy-4-methoxybenzylidene) amino] -4, 5, 6, 7- tetrahydro-1-benzothiophene-3-carboxamide as a fluorescent sensor for fluoride (B91410) ions. nsmsi.ir

These findings suggest that the this compound scaffold could be functionalized to create novel biosensors and diagnostic probes. The inherent fluorescence properties of the thiophene ring, combined with the chelating potential of the formamidoacetic acid side chain, could be harnessed to design sensors for specific biomolecules or ions, with potential applications in medical diagnostics and environmental monitoring. The use of adenosine (B11128) biosensors for in situ measurements further highlights the potential for developing sophisticated detection systems based on such scaffolds. googleapis.com

Table 2: Thiophene-3-Carboxamide Derivatives in Sensing Applications

| Compound/Scaffold | Analyte Detected | Sensing Mechanism | Reference |

| (E)‐2‐((3,5‐dichloro‐2‐hydroxybenzylidene)amino)thiophene‐3‐carboxamide (DHTC) | Ga³⁺ | "Turn-on" fluorescence | researchgate.net |

| (E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-N-(quinolin-8-yl)thiophene-3-carboxamide (HTPQ) | Al³⁺ | Fluorescence enhancement | researchgate.net |

| 2-[(E)-(2-Hydroxy-4-methoxybenzylidene) amino] -4, 5, 6, 7- tetrahydro-1-benzothiophene-3-carboxamide | Fluoride | Fluorescence quenching | nsmsi.ir |

Integration into Chemical Biology Tools for Target Identification and Validation

Chemical biology relies on molecular probes to investigate and manipulate biological systems. The thiophene-3-carboxamide scaffold can be integrated into such tools for target identification and validation. A notable example is the synthesis of a dansyl-labeled probe of a thiophene-3-carboxamide analogue of annonaceous acetogenins. nih.gov This fluorescent probe retained the biological activity of the parent compound and was useful for visualizing its cellular distribution. nih.govresearchgate.net

The structure of this compound, with its carboxylic acid handle, is amenable to chemical modification. This allows for the attachment of reporter tags, such as fluorescent dyes or biotin, which can aid in identifying the cellular targets and mechanisms of action of bioactive compounds based on this scaffold. Such chemical biology tools are invaluable for advancing our understanding of complex biological processes and for the validation of new drug targets.

Q & A

Q. What are the optimal coupling reagents for synthesizing 2-(Thiophen-3-ylformamido)acetic acid?

The synthesis typically involves forming an amide bond between thiophene-3-carboxylic acid and glycine derivatives. Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBT) in dimethylformamide (DMF) is a widely used method for such couplings. DIEA (N,N-diisopropylethylamine) is added as a base to neutralize the acid byproduct and enhance reaction efficiency. Reaction conditions (e.g., room temperature, stoichiometric ratios) should be optimized to minimize side products like N-acylurea .

Q. How can purity be ensured during purification of this compound?

Post-synthesis purification often employs column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to separate unreacted starting materials and byproducts. Recrystallization in ethanol or methanol can further improve purity. Analytical techniques like HPLC or NMR (monitoring δ 6.8–7.5 ppm for thiophene protons and δ 3.8–4.2 ppm for the acetic acid moiety) are critical for verifying purity .

Q. What spectroscopic methods are suitable for characterizing this compound?

- NMR : NMR confirms the thiophene ring (aromatic protons) and acetic acid backbone (CH at δ ~3.8 ppm). NMR identifies carbonyl groups (amide C=O at ~165 ppm, carboxylic acid C=O at ~170 ppm).

- FT-IR : Peaks at ~1650 cm (amide C=O) and ~1700 cm (carboxylic acid C=O) validate functional groups.

- Mass Spectrometry : ESI-MS or HRMS provides molecular ion confirmation (e.g., [M+H]) .

Advanced Research Questions

Q. How does steric hindrance from the thiophene ring influence the compound’s reactivity in amide bond formation?

The thiophene-3-yl group may introduce steric constraints during coupling, requiring prolonged reaction times or excess reagents. Computational modeling (e.g., DFT) can predict electron density distribution and steric effects. Experimental validation via kinetic studies (monitoring reaction progress via TLC or LC-MS) helps optimize conditions .

Q. What structural insights can X-ray crystallography provide for this compound?

Single-crystal X-ray diffraction reveals:

- Dihedral Angles : The thiophene ring and acetic acid moiety may form a dihedral angle >75°, as seen in analogous bromophenylacetic acid derivatives.

- Hydrogen Bonding : Carboxylic acid dimers (R_2$$^2(8) motif) are common in the solid state, stabilizing the lattice.

- Substituent Effects : Electron-withdrawing groups on the thiophene ring distort bond angles (e.g., C-C-C angles ~118–121°) .

Q. How to resolve contradictions in reported synthetic yields for similar thiophene derivatives?

Discrepancies may arise from:

- Reagent Purity : Impure starting materials (e.g., thiophene-3-carboxylic acid) reduce yields.

- Reaction Scalability : Small-scale syntheses (<1 mmol) often report higher yields than large-scale reactions due to better mixing and heat dissipation.

- Workup Protocols : Incomplete extraction or drying steps can lead to underestimated yields. Reproducibility requires strict adherence to documented protocols and validation via independent trials .

Q. What structure-activity relationships (SAR) are relevant for this compound in medicinal chemistry?

- Thiophene Position : The 3-yl substitution may enhance π-stacking interactions with biological targets compared to 2-yl analogs.

- Acetic Acid Linker : Flexibility of the linker influences binding affinity; methylation of the carboxylic acid can alter solubility and bioavailability.

- Bioisosteric Replacement : Replacing thiophene with furan or phenyl rings modulates electronic properties and metabolic stability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.